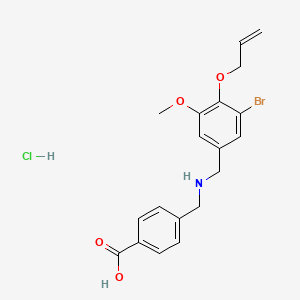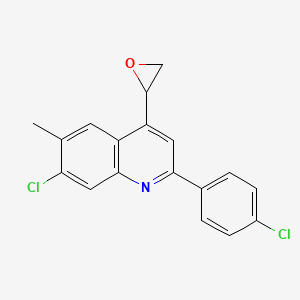
Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. For this compound, a possible synthetic route could include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The chlorophenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Epoxidation: The oxiranyl group can be introduced via epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.
Aplicaciones Científicas De Investigación
Quinoline derivatives, including this compound, have a wide range of applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial and antiviral properties.
Medicine: Potential use in developing drugs for treating malaria, cancer, and other diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action for quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some quinoline compounds inhibit DNA synthesis in microorganisms, making them effective antimicrobial agents.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxide: An oxidized form of quinoline.
Tetrahydroquinoline: A reduced form of quinoline.
Uniqueness
This compound’s unique combination of substituents (chlorophenyl, methyl, and oxiranyl groups) may confer distinct biological activities and chemical properties, making it a valuable subject for further research.
Propiedades
Número CAS |
920278-20-2 |
|---|---|
Fórmula molecular |
C18H13Cl2NO |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
7-chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-13-14(18-9-22-18)7-16(21-17(13)8-15(10)20)11-2-4-12(19)5-3-11/h2-8,18H,9H2,1H3 |
Clave InChI |
SRGRNICXJJCAEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)N=C(C=C2C3CO3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


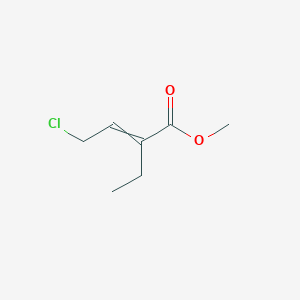
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
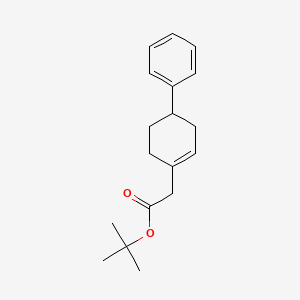
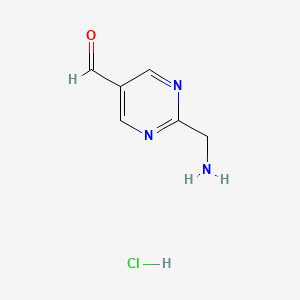
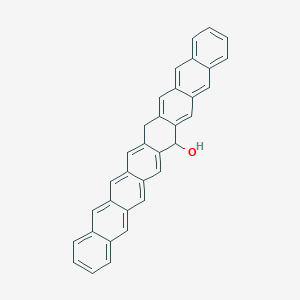
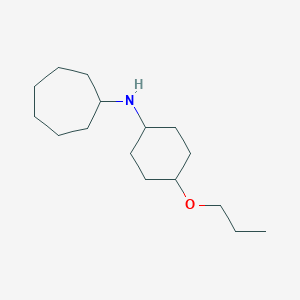

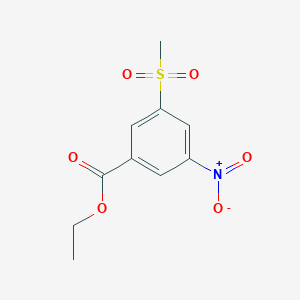
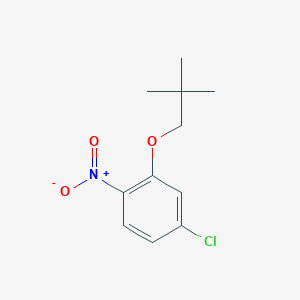
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
